molecular formula C7H11Br B15314339 (1-Bromoethenyl)cyclopentane

(1-Bromoethenyl)cyclopentane

Cat. No.: B15314339
M. Wt: 175.07 g/mol
InChI Key: IGQYVIIRKUHEJF-UHFFFAOYSA-N
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Description

(1-Bromoethenyl)cyclopentane is a brominated derivative of cyclopentane, characterized by a cyclopentane ring substituted with a bromoethenyl group. For instance, (2-Bromoethyl)cyclopentane (C₇H₁₃Br) shares a cyclopentane backbone with a brominated side chain, highlighting the role of bromine in altering reactivity and applications . The ethenyl group in this compound introduces a double bond, which may enhance susceptibility to addition reactions compared to saturated analogs. Such compounds are likely employed as intermediates in organic synthesis, particularly in pharmaceuticals, as cyclopentane derivatives are recognized as key building blocks in drug development .

Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromoethenylcyclopentane

InChI

InChI=1S/C7H11Br/c1-6(8)7-4-2-3-5-7/h7H,1-5H2

InChI Key

IGQYVIIRKUHEJF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCC1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromoethenyl)cyclopentane typically involves the bromination of cyclopentene followed by a series of reactions to introduce the ethenyl group. One common method includes the reaction of cyclopentene with bromine to form bromocyclopentane, which is then subjected to further reactions to introduce the ethenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired product’s purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Bromoethenyl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield cyclopentyl derivatives, while addition reactions can produce halogenated cyclopentanes .

Scientific Research Applications

(1-Bromoethenyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromoethenyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • (1-Bromoethenyl)cyclopentane vs. (2-Bromoethyl)cyclopentane :

    • Structure : The former has a bromine atom on an ethenyl (C=C) group attached to cyclopentane, while the latter features a bromine on a saturated ethyl chain. This difference influences reactivity; the ethenyl group may participate in electrophilic addition or polymerization, whereas the ethyl group is more prone to substitution reactions .
    • Molecular Formula : this compound (C₇H₁₁Br) vs. (2-Bromoethyl)cyclopentane (C₇H₁₃Br).
  • Cyclopentane vs. Cyclohexene Derivatives :

    • Cyclopentane and cyclopentene derivatives form resonance-stabilized radicals during decomposition (e.g., allyl radicals), enhancing their stability under oxidative conditions . In contrast, cyclohexene derivatives (e.g., cyclohexadienyl radicals) decompose to benzene, promoting ignition .
  • Steroids with Cyclopentane Moieties :

    • Steroids contain a cyclopentane ring fused to a phenanthrene structure (cyclopentane perhydrophenanthrene core). While sharing a cyclopentane subunit, their biological functions and synthetic pathways differ significantly from brominated cyclopentanes .

Reactivity and Stability

  • Radical Formation : Cyclopentane and cyclopentene derivatives exhibit similar radical stabilization mechanisms, with ~70% of their consumption involving resonance-stabilized allyl radicals during oxidation . Brominated derivatives may follow analogous pathways, with bromine influencing bond dissociation energies.
  • Decomposition Pathways : Cyclohexene derivatives decompose to benzene, whereas cyclopentane-based compounds lack this pathway, resulting in distinct combustion products .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Key Reactivity Features Applications Safety Concerns
This compound C₇H₁₁Br Electrophilic addition, radical stabilization Organic synthesis Flammable, toxic
(2-Bromoethyl)cyclopentane C₇H₁₃Br Nucleophilic substitution Pharmaceutical intermediates Toxic, handle with care
1-Bromopentane C₅H₁₁Br SN2 reactions, solvent use Industrial synthesis Highly flammable, toxic
Cyclopentane C₅H₁₀ Radical stabilization, combustion Refrigerants, solvents Flammable

Research Findings and Contradictions

  • Radical Stability : Cyclopentane and cyclopentene derivatives share radical stabilization mechanisms, but bromine substitution alters decomposition kinetics .
  • Environmental Trade-offs : Cyclopentane is eco-friendly as a refrigerant , whereas brominated derivatives pose higher toxicity and flammability risks, limiting their environmental compatibility .
  • Structural vs. Functional Comparisons : While steroids (cyclopentane-containing) and bromocyclopentanes share structural motifs, their applications diverge entirely, with the former being biologically active and the latter serving synthetic roles .

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